tert-butyl N-[(2R)-1-(2-fluorophenyl)-3-hydroxypropan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[(2R)-1-(2-fluorophenyl)-3-hydroxypropan-2-yl]carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a fluorophenyl and hydroxypropan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl carbamate group under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropan-2-yl moiety, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups back to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, it serves as a probe to study enzyme interactions and metabolic pathways involving carbamate derivatives .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with specific functional properties .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-1-(2-fluorophenyl)-3-hydroxypropan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can undergo hydrolysis to release active intermediates that exert biological effects. The fluorophenyl moiety enhances the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler analog with similar protective properties for amines.
N-Boc-hydroxylamine: Another carbamate derivative used in organic synthesis.
Uniqueness: tert-Butyl N-[(2R)-1-(2-fluorophenyl)-3-hydroxypropan-2-yl]carbamate is unique due to the presence of the fluorophenyl and hydroxypropan-2-yl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-(2-fluorophenyl)-3-hydroxypropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO3/c1-14(2,3)19-13(18)16-11(9-17)8-10-6-4-5-7-12(10)15/h4-7,11,17H,8-9H2,1-3H3,(H,16,18)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNRGRVZPMKKCO-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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